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molecular formula C10H19NO B1655268 1-(Pyrrolidin-1-yl)hexan-1-one CAS No. 3389-56-8

1-(Pyrrolidin-1-yl)hexan-1-one

Cat. No. B1655268
M. Wt: 169.26 g/mol
InChI Key: PGMGOZXFOTVSIX-UHFFFAOYSA-N
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Patent
US04837026

Procedure details

Hexanoyl chloride (13.46 g, 0.1M) was added gradually to a cooled, stirred solution of pyrrolidine (7,25 g, 0.1M) in 200 ml of benzene and dry pyridine (7.91 g, 0.1M). Two hours after the addition water was added. The organic layer was washed successively with 5% aqueous hydrochloric acid, saturated sodium bicarbonate solution, and saturated sodium chloride solution. The organic layer was dried over anhydrous sodium sulfate, filtered and concentrated. Distillation of the residue gave 13.52 g (80%) of a colorless oil, b.p. 98-100/7 mm.
Quantity
13.46 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
7.91 g
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
80%

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:7])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].[NH:9]1[CH2:13][CH2:12][CH2:11][CH2:10]1.O>C1C=CC=CC=1.N1C=CC=CC=1>[C:1]([N:9]1[CH2:13][CH2:12][CH2:11][CH2:10]1)(=[O:7])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6]

Inputs

Step One
Name
Quantity
13.46 g
Type
reactant
Smiles
C(CCCCC)(=O)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCC1
Name
Quantity
200 mL
Type
solvent
Smiles
C1=CC=CC=C1
Name
Quantity
7.91 g
Type
solvent
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
WASH
Type
WASH
Details
The organic layer was washed successively with 5% aqueous hydrochloric acid, saturated sodium bicarbonate solution, and saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
Distillation of the residue

Outcomes

Product
Name
Type
product
Smiles
C(CCCCC)(=O)N1CCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 13.52 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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